molecular formula C11H14F3N B1492584 2-Benzyl-4,4,4-trifluorobutan-1-amine CAS No. 2027732-99-4

2-Benzyl-4,4,4-trifluorobutan-1-amine

Cat. No. B1492584
CAS RN: 2027732-99-4
M. Wt: 217.23 g/mol
InChI Key: VAJLJHVWCAGNCL-UHFFFAOYSA-N
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Description

“2-Benzyl-4,4,4-trifluorobutan-1-amine” is a chemical compound with the molecular formula C11H14F3N. It is used for pharmaceutical testing .


Synthesis Analysis

While specific synthesis methods for “2-Benzyl-4,4,4-trifluorobutan-1-amine” were not found, similar compounds have been synthesized using Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .


Molecular Structure Analysis

The molecular structure of “2-Benzyl-4,4,4-trifluorobutan-1-amine” consists of a benzyl group attached to a trifluorobutan-1-amine.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

Research has demonstrated the utility of similar fluorinated compounds in asymmetric synthesis, highlighting the development of chiral N-acylhydrazones for imparting facial selectivity in additions to C=N bonds. This is crucial for the synthesis of homoallylic N-trifluoroacetamides, which can be further elaborated into diversely functionalized building blocks, expanding the applications of C-C bond construction approaches to asymmetric amine synthesis (Friestad, Korapala, & Ding, 2006).

Coordination Chemistry and Material Science

Studies on coordination polymers based on fluorinated β-diketonate compounds with pyrimidin-2-amine, among others, prepared copper(II) and zinc(II) complexes, demonstrating the role of fluorinated components in forming stable and potentially functional materials for applications in catalysis, separation, and electronic materials (Perdih, 2016).

Organic Synthesis and Drug Development

The synthesis of sterically hindered primary amines, including those with α-trifluoromethyl functionality, showcases the utility of photoredox catalysis in creating complex amines from simple oximes and cyanoarenes. This method points to the potential of fluorinated amines in drug development and synthesis of bioactive compounds, where the presence of fluorine can significantly alter the physical, chemical, and biological properties of molecules (Nicastri, Lehnherr, Lam, DiRocco, & Rovis, 2020).

Advanced Material Applications

The design and synthesis of an amine-decorated luminescent metal-organic framework (MOF) for selective gas/vapor sorption and sensing applications highlight the importance of amine functionalities in creating responsive materials. Such frameworks can be used for environmental monitoring, sensing, and catalysis, underscoring the versatility of fluorinated amines in material science (Das & Mandal, 2018).

Safety and Hazards

While specific safety and hazard information for “2-Benzyl-4,4,4-trifluorobutan-1-amine” was not found, it’s important to handle all chemical substances with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2-benzyl-4,4,4-trifluorobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c12-11(13,14)7-10(8-15)6-9-4-2-1-3-5-9/h1-5,10H,6-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJLJHVWCAGNCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-4,4,4-trifluorobutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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